B1192344 BMS-911172

BMS-911172

Número de catálogo: B1192344
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-911172 is a potent and brain-penetrant, AP2-associated protein kinase 1 (AAK1)-selective inhibitor (IC50 = 12 and 51 nM in enzymes and cells, respectively). This compound was active in the formalin assay in the Chung mouse model (60 mg/kg s.c.) as well as in the chronic constriction injury-induced thermal hyperalgesia and mechanical allodynia rat model (60 mg/kg). PD marker assay in mice showed a dose-dependent inhibition of phosphorylation of AAK1 substrate mu-2 in the brain. There were no motor side effects at the doses tested. This compound may be useful for the treatment of neuropathic pain

Aplicaciones Científicas De Investigación

JAK2 Inhibition and Myeloproliferative Neoplasms

BMS-911543 is primarily recognized for its role as a potent and selective inhibitor of Janus kinase 2 (JAK2). This specific inhibition is significant in treating myeloproliferative neoplasms (MPNs). Research has shown that BMS-911543 exhibits potent anti-proliferative effects in cell lines dependent on JAK2 signaling, demonstrating its efficacy in conditions where JAK2 is constitutively active (Purandare et al., 2012). Additionally, it shows promise in in vivo models of JAK2 signaling, indicating its potential for broader therapeutic applications.

Phase 1/2a Study in Myelofibrosis

In a multicenter Phase 1/2a study, BMS-911543 was evaluated for its safety, pharmacokinetics, and preliminary efficacy in treating myelofibrosis, a type of MPN. This study aimed to ascertain the maximum tolerated dose and to observe its effects on various biological markers related to myelofibrosis. The results from this study highlighted the drug's potential in controlling symptoms and reducing spleen volume in patients, including those previously treated with other JAK inhibitors (Roberts et al., 2013).

Synthesis and Chemical Characterization

The development of BMS-911543 involved innovative synthetic techniques, including a Ni-catalyzed C-H functionalization to construct its complex heterocyclic structure. This efficient synthesis, starting from basic materials and achieved in a few steps, is crucial for the large-scale production and further research of the compound (Fitzgerald et al., 2015).

Bioanalytical Assay Development

To facilitate clinical studies and therapeutic monitoring of BMS-911543, a UHPLC-MS/MS bioanalytical assay was developed. This assay provides a robust, accurate, and rapid method for quantifying BMS-911543 in human plasma, essential for dose optimization and pharmacokinetic studies (Liu et al., 2015).

Propiedades

Nombre IUPAC

Unknown

SMILES

Unknown

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BMS-911172;  BMS 911172;  BMS911172

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.